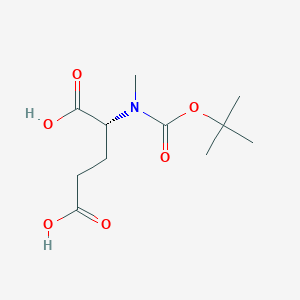
Boc-N-Me-D-Glu-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-N-Me-D-Glu-OH, also known as N-tert-butoxycarbonyl-N-methyl-D-glutamic acid, is a derivative of glutamic acid. It is commonly used in peptide synthesis due to its ability to protect amino groups during chemical reactions. This compound is characterized by its molecular formula C11H19NO6 and a molecular weight of 261.27 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-N-Me-D-Glu-OH typically involves the protection of the amino group of D-glutamic acid with a tert-butoxycarbonyl (Boc) group. The process begins with the reaction of D-glutamic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Boc-N-Me-D-Glu-OH undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using acidic conditions, such as treatment with trifluoroacetic acid.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane.
Coupling: DCC and HOBt in anhydrous conditions.
Major Products Formed
Deprotection: D-glutamic acid.
Scientific Research Applications
Boc-N-Me-D-Glu-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a protected amino acid in the synthesis of peptides and proteins.
Drug Development: Utilized in the design and synthesis of peptide-based drugs.
Bioconjugation: Employed in the modification of biomolecules for various biochemical assays.
Mechanism of Action
The mechanism of action of Boc-N-Me-D-Glu-OH primarily involves its role as a protecting group in peptide synthesis. The Boc group protects the amino group of D-glutamic acid from unwanted reactions during the synthesis process. Upon completion of the synthesis, the Boc group is removed under acidic conditions to yield the desired peptide .
Comparison with Similar Compounds
Similar Compounds
Boc-L-glutamic acid: Another Boc-protected glutamic acid derivative used in peptide synthesis.
Boc-D-glutamic acid 5-benzyl ester: A similar compound with a benzyl ester group, used for different protection strategies in peptide synthesis.
Uniqueness
Boc-N-Me-D-Glu-OH is unique due to its N-methylation, which provides additional steric hindrance and stability during peptide synthesis. This makes it particularly useful in the synthesis of complex peptides and proteins .
Properties
Molecular Formula |
C11H19NO6 |
|---|---|
Molecular Weight |
261.27 g/mol |
IUPAC Name |
(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanedioic acid |
InChI |
InChI=1S/C11H19NO6/c1-11(2,3)18-10(17)12(4)7(9(15)16)5-6-8(13)14/h7H,5-6H2,1-4H3,(H,13,14)(H,15,16)/t7-/m1/s1 |
InChI Key |
PWMNLLDSCMBEPR-SSDOTTSWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@H](CCC(=O)O)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CCC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















